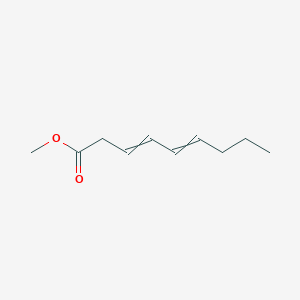
Methyl nona-3,5-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl nona-3,5-dienoate is an organic compound with the molecular formula C10H16O2. It is an ester derived from nona-3,5-dienoic acid and methanol. This compound is characterized by its conjugated diene system, which consists of two double bonds separated by a single bond, and an ester functional group. The presence of these functional groups makes it a versatile compound in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl nona-3,5-dienoate can be synthesized through several methods. One common approach involves the esterification of nona-3,5-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the palladium-catalyzed cross-coupling reaction of an alkyne with a suitable halide precursor. This method allows for the selective formation of the conjugated diene system in the ester.
Industrial Production Methods
In an industrial setting, this compound can be produced using large-scale esterification processes. These processes often employ continuous reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of solid acid catalysts and advanced separation techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Methyl nona-3,5-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The conjugated diene system can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted dienes and esters.
Scientific Research Applications
Methyl nona-3,5-dienoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules with conjugated diene systems.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl nona-3,5-dienoate involves its interaction with various molecular targets and pathways. The conjugated diene system allows it to participate in pericyclic reactions, such as Diels-Alder reactions, which are important in the synthesis of complex organic molecules. The ester functional group can undergo hydrolysis to release nona-3,5-dienoic acid and methanol, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Methyl nona-3,5-dienoate can be compared with other similar compounds, such as:
Methyl octa-2,4-dienoate: Similar structure but with one less carbon atom.
Methyl deca-4,6-dienoate: Similar structure but with one more carbon atom.
Ethyl nona-3,5-dienoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Properties
CAS No. |
93677-57-7 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
methyl nona-3,5-dienoate |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-10(11)12-2/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
ASUGGTYVGGYZHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC=CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















